molecular formula C9H11NO3S B1428987 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1343576-63-5

2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B1428987
CAS No.: 1343576-63-5
M. Wt: 213.26 g/mol
InChI Key: LVQAHAKABSVXDV-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities

Mode of Action

The mode of action of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran derivatives have been associated with various biochemical pathways related to their observed anticancer activities

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in various types of cancer cells . More research is needed to understand the specific effects of this compound.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6-4-7-5-8(14(10,11)12)2-3-9(7)13-6/h2-3,5-6H,4H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQAHAKABSVXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 2
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 3
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
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Reactant of Route 5
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Reactant of Route 6
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.